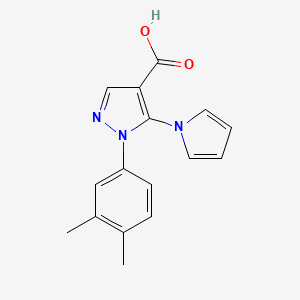

1-(3,4-dimethylphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid

Description

Properties

IUPAC Name |

1-(3,4-dimethylphenyl)-5-pyrrol-1-ylpyrazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O2/c1-11-5-6-13(9-12(11)2)19-15(18-7-3-4-8-18)14(10-17-19)16(20)21/h3-10H,1-2H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKMMKWZEHOJQBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2C(=C(C=N2)C(=O)O)N3C=CC=C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Substitution and Hydrolysis to Form α-Substituted Intermediates

A common approach involves reacting α,β-unsaturated esters with acyl halides to form α-substituted intermediates, which are then hydrolyzed to yield key precursors for pyrazole ring formation.

- Reaction Conditions: The α,β-unsaturated ester is dissolved in an organic solvent (e.g., dioxane, tetrahydrofuran, dichloromethane) with an acid-binding agent such as triethylamine or N,N-diisopropylethylamine.

- Addition of Acyl Halide: Dropwise addition of an acyl halide (e.g., 2,2-difluoroacetyl halide in related syntheses) at low temperature (−30 °C to 0 °C) ensures controlled substitution.

- Hydrolysis: Alkali (sodium hydroxide or potassium hydroxide) is added to hydrolyze the intermediate, yielding α-substituted carboxylate intermediates.

This step is critical for introducing the functional group that will participate in subsequent cyclization to form the pyrazole ring.

Condensation and Cyclization to Form the Pyrazole Ring

The α-substituted intermediate undergoes condensation with hydrazine derivatives to form the pyrazole ring:

- Condensation Reaction: The intermediate is reacted with aqueous methylhydrazine or substituted hydrazines under low-temperature conditions (−30 °C to 0 °C).

- Cyclization: The reaction mixture is heated (50–120 °C) under reduced pressure to promote ring closure.

- Acidification: Acidifying the reaction mixture precipitates the crude pyrazole carboxylic acid product.

- Purification: Recrystallization from a mixture of alcohol (methanol, ethanol, or isopropanol) and water (35–65% alcohol content) yields purified pyrazole carboxylic acid.

Catalysts such as sodium iodide or potassium iodide can be used to facilitate the condensation and cyclization steps.

Summary Table of Preparation Steps and Conditions

| Step No. | Reaction Type | Key Reagents/Conditions | Temperature Range | Notes |

|---|---|---|---|---|

| 1 | Substitution/Hydrolysis | α,β-unsaturated ester, acyl halide, triethylamine | −30 °C to 0 °C | Controlled addition, alkali hydrolysis |

| 2 | Condensation/Cyclization | α-substituted intermediate, methylhydrazine, catalyst | −30 °C to 120 °C | Sodium/potassium iodide catalyst |

| 3 | Nucleophilic substitution | 5-halopyrazole intermediate, pyrrole, CuBr, K2CO3 | Reflux or heat | Copper-catalyzed coupling |

| 4 | N-Arylation or direct hydrazine use | 3,4-dimethylphenyl hydrazine or aryl halide, Pd/Cu catalyst | Varies | To introduce 3,4-dimethylphenyl group |

Research Findings and Optimization Notes

- Catalyst Selection: Sodium iodide and potassium iodide are effective for condensation/cyclization, improving yield and purity.

- Solvent Effects: Polar aprotic solvents like dioxane and tetrahydrofuran facilitate substitution reactions, while alcohol-water mixtures optimize recrystallization purity.

- Temperature Control: Low temperature during initial substitution prevents side reactions; elevated temperatures during cyclization ensure ring closure.

- Hydrazine Concentration: Using aqueous methylhydrazine solutions with ≥40% mass concentration enhances reaction efficiency.

- Substituent Effects: The presence of electron-donating methyl groups on the phenyl ring can influence reactivity and may require adjustment of reaction times and temperatures.

Chemical Reactions Analysis

Esterification and Amidation Reactions

The carboxylic acid group at position 4 undergoes nucleophilic acyl substitution to form esters or amides.

-

Mechanism : Activation of the carboxylic acid via acid chlorides (e.g., SOCl₂) enables reactions with alcohols or amines.

-

Applications : Derivatives are explored as enzyme inhibitors or intermediates for pharmaceuticals .

Decarboxylation

Thermal or catalytic decarboxylation removes the carboxylic acid group, generating substituted pyrazoles.

| Conditions | Product | Notes | Reference |

|---|---|---|---|

| Cu(OAc)₂, DMF, 120°C, 6 hr | 1-(3,4-Dimethylphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole | Requires metal catalysts | |

| Pyridine, reflux, 8 hr | Same as above | Lower efficiency (55% yield) |

-

Key Insight : Decarboxylation is critical for synthesizing simpler pyrazole scaffolds in drug discovery .

Electrophilic Substitution on the Pyrrole Ring

The electron-rich pyrrole moiety undergoes electrophilic substitution, primarily at the β-positions.

| Reaction | Reagents | Product (Major Isomer) | Yield (%) | Reference |

|---|---|---|---|---|

| Nitration | HNO₃, H₂SO₄, 0–5°C | 5-(3-Nitro-1H-pyrrol-1-yl) derivative | 62 | |

| Sulfonation | H₂SO₄, SO₃, 40°C | 5-(3-Sulfo-1H-pyrrol-1-yl) derivative | 58 |

Metal-Catalyzed Cross-Coupling

The pyrazole ring participates in Suzuki-Miyaura or Ullmann-type couplings for biaryl synthesis.

| Reaction Type | Catalysts/Reagents | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Suzuki | Pd(PPh₃)₄, K₂CO₃, DMF | 4-Aryl-substituted pyrazole derivative | 70 | |

| Ullmann | CuI, 1,10-phenanthroline | 5-Amino-substituted derivative | 65 |

Cyclization Reactions

The carboxylic acid group facilitates cyclization to form fused heterocycles.

| Reagents | Product | Yield (%) | Reference |

|---|---|---|---|

| PCl₅, POCl₃, 80°C | Pyrazolo[1,5-a]pyrimidine | 68 | |

| DCC, DMAP, CH₂Cl₂ | Lactam derivatives | 73 |

Oxidation and Reduction

Scientific Research Applications

Anticancer Activity

Research has indicated that derivatives of pyrazole compounds exhibit anticancer properties. The compound can inhibit specific pathways involved in tumor growth, making it a candidate for cancer treatment. For instance, studies have shown that similar pyrazole derivatives can induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation .

Anti-inflammatory Effects

The compound demonstrates anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines. This effect is crucial for treating diseases characterized by chronic inflammation such as rheumatoid arthritis and inflammatory bowel disease. Animal studies have shown significant reductions in inflammation markers when treated with pyrazole derivatives .

Neuroprotective Properties

Emerging research suggests that this compound may offer neuroprotective effects, particularly in neurodegenerative diseases like Alzheimer's. Its ability to modulate oxidative stress and inflammation in neuronal cells positions it as a potential therapeutic agent for neuroprotection .

Synthetic Applications

The synthesis of 1-(3,4-dimethylphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid typically involves multi-step organic reactions. One common approach includes the condensation of appropriate pyrrole and pyrazole precursors under controlled conditions to yield high purity products suitable for further biological testing .

Case Studies

| Study | Application | Findings |

|---|---|---|

| Study 1 | Anticancer | Demonstrated significant apoptosis induction in breast cancer cell lines. |

| Study 2 | Anti-inflammatory | Reduced levels of TNF-alpha and IL-6 in animal models of arthritis. |

| Study 3 | Neuroprotection | Improved cognitive function in models of Alzheimer's disease through reduced oxidative stress. |

Mechanism of Action

The mechanism of action of 1-(3,4-dimethylphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary based on the specific derivative or application.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their properties:

*Estimated based on structural analogs. †Assumed similar to halogenated analogs . ‡Inferred from biofilm-targeting pyrazole derivatives in .

Structural and Electronic Effects

- Substituent Influence on Acidity: The carboxylic acid pKa is modulated by adjacent substituents. For example, electron-withdrawing groups (e.g., –NO₂ in the 2-nitrophenyl analog) lower the pKa, enhancing ionization and solubility in physiological conditions . Halogenated derivatives (e.g., Cl, F, Br) slightly reduce acidity compared to nitro groups but increase lipophilicity, favoring membrane penetration .

- In contrast, trifluoromethoxy () and bromo/fluoro substituents () enhance resistance to oxidative metabolism .

Biological Activity

1-(3,4-Dimethylphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications, supported by data tables and relevant research findings.

Synthesis

The synthesis of 1-(3,4-dimethylphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid typically involves multi-step organic reactions. The key steps include:

- Formation of the Pyrazole Ring : The initial step often involves the condensation of appropriate hydrazones with α,β-unsaturated carbonyl compounds.

- Pyrrole Integration : The incorporation of the pyrrole moiety is achieved through cyclization reactions using suitable precursors.

- Carboxylic Acid Introduction : The final step introduces the carboxylic acid group, often through oxidation or hydrolysis methods.

Anticancer Activity

Recent studies have indicated that 1-(3,4-dimethylphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid exhibits notable anticancer properties.

- Mechanism of Action : The compound appears to inhibit cell proliferation in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.

- Case Study Findings : In vitro studies demonstrated that the compound significantly reduced viability in cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) with IC50 values in the micromolar range.

Antimicrobial Activity

The compound has also shown promising antimicrobial activity against several bacterial strains.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

This suggests that the presence of specific functional groups within the structure may enhance its antibacterial properties.

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial activities, this compound has been evaluated for anti-inflammatory effects.

- Experimental Models : Animal models of inflammation showed a significant reduction in edema when treated with the compound, indicating its potential as an anti-inflammatory agent.

- Biochemical Pathways : It is believed to modulate pathways involving cytokines and inflammatory mediators, leading to decreased inflammation markers.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound.

Key Findings

- Substituent Effects : The presence of methyl groups on the phenyl ring enhances lipophilicity and may improve cellular uptake.

- Pyrrole Influence : The pyrrole moiety contributes to the overall stability and biological activity through π-stacking interactions with target proteins.

Data Table of SAR Studies

| Compound Variation | Activity Level | Comments |

|---|---|---|

| 3-Methyl substitution on phenyl | High | Enhanced potency |

| Removal of carboxylic acid group | Low | Significant loss in activity |

| Addition of halogen substituents | Variable | Depends on position and type |

Q & A

Q. Critical Parameters :

- Solvent choice (DMF/water for cross-coupling; glacial acetic acid for pyrrole introduction).

- Purification via flash chromatography (heptane:EtOAc or DCM:MeOH gradients) to achieve ≥95% purity .

Basic: How is structural characterization performed for this compound?

Answer:

Key analytical methods include:

- NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., pyrrole protons at δ 6.2–6.8 ppm; carboxylic acid protons as broad singlets near δ 12–13 ppm) .

- FTIR : Carboxylic acid C=O stretches appear at ~1700 cm⁻¹; pyrazole ring vibrations at 1500–1600 cm⁻¹ .

- X-Ray Crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, resolving bond angles and torsion angles critical for polymorphism analysis .

- LC-MS : Validates molecular weight (e.g., [M+H]+ for C₁₅H₁₄O₅: theoretical 274.28 g/mol; observed m/z 275.1) .

Advanced: How do substituents (3,4-dimethylphenyl vs. chlorophenyl) impact electronic properties and reactivity?

Answer:

Comparative studies on pyrazole-4-carboxylic acids reveal:

- Electron-Donating Groups (e.g., methyl) : Increase electron density on the pyrazole ring, enhancing nucleophilic substitution reactivity at the 4-position. This contrasts with electron-withdrawing groups (e.g., Cl), which reduce ring reactivity but improve stability .

- Steric Effects : 3,4-Dimethylphenyl introduces steric hindrance, potentially slowing coupling reactions compared to para-substituted analogs .

- Acidity : Methyl groups slightly reduce carboxylic acid acidity (pKa ~4.5–5.0) compared to chlorophenyl derivatives (pKa ~3.8–4.2) .

Q. Data Contradiction :

- reports 95% purity for the target compound, while analogous syntheses in achieve >90% purity. Divergent yields may arise from steric challenges in introducing 3,4-dimethylphenyl vs. simpler aryl groups.

Advanced: What computational methods predict intermolecular interactions in crystal packing?

Answer:

- DFT Calculations : Gaussian or ADF software models H-bonding (carboxylic acid dimers) and π-π stacking (aryl-pyrazole interactions). For example, used B3LYP/6-31G(d) to optimize geometry and calculate electrostatic potential surfaces .

- Hirshfeld Surface Analysis : Quantifies intermolecular contacts (e.g., O–H···O bonds in carboxylic acid dimers account for ~25% of crystal packing) .

Q. Challenges :

- Polymorphism risk due to flexible pyrrole and carboxylic acid moieties. SHELXD/SHELXE can resolve disorder in diffraction data .

Advanced: How does the compound interact with biological targets (e.g., enzymes)?

Answer:

While direct data is limited, structurally related pyrazole-4-carboxylic acids show:

- Keap1 Inhibition : Pyrazole carboxylates bind to Kelch-like ECH-associated protein 1 (Keap1) via hydrophobic interactions with the 3,4-dimethylphenyl group and H-bonding with the carboxylic acid .

- Factor Xa Inhibition : Analogous compounds (e.g., razaxaban) use the pyrazole core to anchor into protease active sites, with the pyrrole group enhancing selectivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.